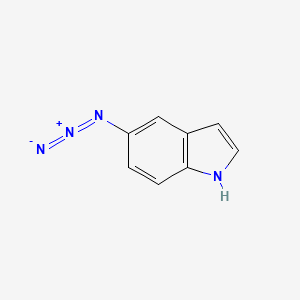

5-Azidoindole

Vue d'ensemble

Description

5-Azidoindole is an organic compound that belongs to the class of azidoindoles. It is characterized by the presence of an azide group (-N₃) attached to the fifth position of the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals, known for their diverse biological activities . The azide group imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-azidoindole typically involves the azidation of indole derivatives. One common method is the iodine-mediated azidation, where indole is treated with iodine and sodium azide in the presence of a base . Electrochemical and photochemical azidations are also employed, utilizing electricity or light to drive the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale azidation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Azidoindole undergoes various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.

Reduction: Reduction of the azide group can yield amines, which are useful in further synthetic transformations.

Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as peroxides or hypervalent iodine compounds are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines or thiols can react with the azide group under mild conditions.

Major Products:

Applications De Recherche Scientifique

5-Azidoindole has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Used in the study of biological processes, including enzyme inhibition and protein labeling.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 5-azidoindole involves the reactivity of the azide group. Upon activation, the azide group can form nitrenes, which are highly reactive species capable of inserting into C-H and N-H bonds . This reactivity allows this compound to modify biological molecules, making it useful in biochemical studies and drug development . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparaison Avec Des Composés Similaires

5-Azidoindoline: Similar structure but with a saturated indoline ring, leading to different reactivity and applications.

5-Azidoindole-3-acetic acid: Contains an additional carboxylic acid group, used in plant physiology studies.

This compound-2-carboxylic acid: Another derivative with a carboxylic acid group at the second position, used in synthetic chemistry.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective modifications of biological molecules and the synthesis of complex heterocycles . Its versatility in undergoing various chemical reactions makes it a valuable tool in both research and industrial applications .

Propriétés

IUPAC Name |

5-azido-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGMRHJPLFEWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231178 | |

| Record name | 5-Azidoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81524-74-5 | |

| Record name | 5-Azidoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-azidoindole interact with its target and what are the downstream effects?

A1: this compound acts as a photoaffinity labeling agent, mimicking the natural substrate indole in various biological systems. Upon exposure to ultraviolet light, the azide group within this compound becomes reactive and forms a covalent bond with nearby molecules. This allows researchers to identify and study proteins that interact with indole, such as the tryptophan synthase enzyme.

Q2: What is the structural characterization of this compound (molecular formula, weight, and spectroscopic data)?

A2: While the provided excerpts don't explicitly state the molecular formula and weight, this compound (C8H6N4) has a molecular weight of 158.16 g/mol. Spectroscopic data, unfortunately, is not discussed in the provided excerpts.

Q3: How has this compound been used to study auxin transport in plants?

A4: Researchers have utilized the photoreactive nature of this compound to map the distribution and transport pathways of auxin, a crucial plant hormone. By introducing radiolabeled this compound (tritiated this compound-3-acetic acid) to maize tissues and exposing them to UV light, the auxin transport pathways become "frozen" due to covalent bonding. [, ] Subsequent microautoradiography revealed a higher concentration of the labeled compound in epidermal cells, suggesting their significant role in auxin transport. [] These findings were further corroborated by experiments showing reduced this compound accumulation in the presence of the auxin transport inhibitor 2,3,5-triiodobenzoic acid (TIBA). []

Q4: What are the limitations of using this compound as a research tool?

A4: While powerful, this compound has limitations. Firstly, its photoreactivity necessitates careful handling and controlled light conditions during experiments. Secondly, its application in studying dynamic processes might be limited by the irreversible nature of covalent bonding upon UV exposure. Finally, as with any analog, it's crucial to consider potential differences in binding affinity and biological activity compared to the natural substrate.

Q5: How does this compound contribute to our understanding of plant development?

A6: this compound, through its application in auxin transport studies, provides crucial insights into plant development. Uneven distribution of auxin, guided by specific transport pathways, is known to influence various developmental processes, including embryogenesis, organogenesis, and tropic responses. [] By mapping these pathways and identifying the cells involved, this compound helps unravel the complex interplay between auxin and plant development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B1228473.png)

![4-[[(4-tert-butylphenyl)-oxomethyl]hydrazo]-N-(5-methyl-3-isoxazolyl)-4-oxobutanamide](/img/structure/B1228474.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfinyl]ethanone](/img/structure/B1228475.png)

![2-{2-oxo-2-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1228476.png)

![[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1228478.png)

![2-[4-(2-Methylpropyl)phenyl]propanoate](/img/structure/B1228479.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B1228484.png)

![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B1228487.png)